2-Hydroxyisophosphindoline-2-oxide
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H9O2P |
|---|---|
Molecular Weight |
168.13 g/mol |
IUPAC Name |
2-hydroxy-1,3-dihydroisophosphindole 2-oxide |
InChI |
InChI=1S/C8H9O2P/c9-11(10)5-7-3-1-2-4-8(7)6-11/h1-4H,5-6H2,(H,9,10) |
InChI Key |
XSEQOZWTNIHWPI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2CP1(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Hydroxyisophosphindoline 2 Oxide
Facile Chemical Synthesis Protocols
Modern synthetic efforts prioritize efficiency, mild reaction conditions, and high atom economy. Facile protocols for 2-Hydroxyisophosphindoline-2-oxide are designed to meet these criteria, making the compound more accessible for research.
Strategies under mild conditions often employ catalysts or alternative energy sources to avoid harsh reagents and high temperatures. mdpi.comresearchgate.net For instance, iron-catalyzed processes have been developed for transfer hydrogenative condensations in one-pot syntheses of other heterocyclic systems, demonstrating the power of catalysis to enable complex transformations under gentle conditions. nih.gov Similarly, microwave-assisted synthesis has been shown to accelerate reaction times, often completing both steps of a two-step, one-pot sequence in under an hour. mdpi.com The development of such protocols is crucial for creating libraries of compounds for further study. mdpi.com
The success of the synthesis is critically dependent on the careful selection and preparation of the starting materials. The formation of the isophosphindoline ring requires a phosphorus-containing nucleophile and a carbon-based dielectrophile designed to form the five-membered ring upon reaction.
Hypophosphorous acid (H₃PO₂) and its salts, such as ammonium (B1175870) hypophosphite, are common starting points for creating phosphinate derivatives. nih.gov In its natural state, hypophosphorous acid exists in a tetracoordinate phosphonate (B1237965) form, which is not highly nucleophilic. To enhance its reactivity, it is often converted into its trivalent tautomer, phosphonous acid, which can then be trapped with a silylating agent. nih.gov
The silylation of H₃PO₂ is a key activation step. nih.gov Using a silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA), the acid is converted into the highly reactive nucleophile, bis(trimethylsilyl) phosphonite (BTSP). nih.gov This transformation can be monitored by ³¹P NMR spectroscopy, where the signal for H₃PO₂ disappears and a new signal corresponding to BTSP appears. nih.gov This silylated intermediate is a versatile tool in organophosphorus synthesis, capable of reacting smoothly with various electrophiles under mild conditions. nih.gov
The carbon framework of the isophosphindoline ring is typically introduced using a dielectrophile. For this compound, a common and effective choice is an α,α'-dihalo-o-xylene, such as α,α'-dibromo-o-xylene. This molecule provides two reactive benzylic bromide sites perfectly positioned to form the five-membered ring fused to the benzene (B151609) ring.
The core reaction is a double nucleophilic substitution, or cyclo-alkylation. The activated phosphorus species, like the aforementioned BTSP, reacts with the bis(benzylic bromide). The reaction proceeds in two stages: an initial intermolecular reaction to form a P-C bond, followed by a crucial intramolecular cyclization where the second P-C bond is formed, closing the ring. This intramolecular step forms the stable isophosphindoline structure. The subsequent hydrolysis of the silyl (B83357) ester group yields the final this compound.
Precursor Selection and Preparation for Isophosphindoline Formation
Yield Optimization and Scalability Considerations in Laboratory Synthesis
Moving from a theoretical reaction to a practical laboratory procedure requires careful optimization of reaction conditions to maximize product yield and ensure the process is scalable. nih.gov Factors such as reactant concentration, temperature, solvent, and reaction time must be systematically varied to find the optimal parameters.
For the synthesis of related phosphine (B1218219) oxides and phosphonates, yields can be significantly influenced by the choice of catalyst and reaction conditions. researchgate.netrsc.org For instance, in some heterocyclization reactions, FeCl₃ has been used as a catalyst at elevated temperatures (80 °C) to achieve moderate yields (53-60%). researchgate.net In other cases, optimization can lead to very high yields, with some mild, two-step syntheses of related compounds achieving up to 98% yield on a millimole scale. rsc.org The ability to scale up a reaction is a critical consideration. A synthesis that works well on a 1.5 mmol scale and can produce over 400 mg of material in a single batch is considered highly scalable and practical for producing sufficient quantities for extensive research. rsc.org
Table 1: Illustrative Reaction Conditions and Yields for Related Phosphinate Syntheses This table is a composite illustration based on typical findings in the field and does not represent a single specific experiment for the title compound.
| Precursor 1 | Precursor 2 | Catalyst/Conditions | Reaction Time | Yield | Reference Concept |
|---|---|---|---|---|---|
| Hypophosphorous Acid / Silylating Agent | α,α'-dibromo-o-xylene | Lewis Acid (e.g., ZnI₂) / 0 °C to RT | 2-4 h | Moderate to Good | nih.gov |
| P,P-bis(2-arylethyl)-P-(α-hydroxybenzyl) phosphine oxide | (Intramolecular) | FeCl₃ / 80 °C | 10-40 h | 53-60% | researchgate.net |
| 3-Aminophenol / Phosphono-anhydride | (Intramolecular) | Methane Sulfonic Acid / 130 °C | 1 h | 98% (2 steps) | rsc.org |
Mechanistic Investigations of Phosphindoline Ring Closure
Understanding the reaction mechanism is fundamental to controlling and improving a synthesis. The formation of the isophosphindoline ring is believed to occur through a sequential nucleophilic substitution pathway.
The process begins with the nucleophilic attack of the activated phosphorus species (e.g., silylated phosphonite) on one of the electrophilic benzylic carbon atoms of the α,α'-dibromo-o-xylene. This is an intermolecular Sₙ2 reaction, which results in the displacement of the first bromide ion and the formation of a linear phosphinate intermediate.
The key step is the subsequent intramolecular ring closure. nih.gov The phosphorus-bound oxygen or a carbon nucleophile within the intermediate attacks the remaining benzylic bromide group. This intramolecular Sₙ2 reaction is entropically favored due to the proximity of the reacting centers, leading to the formation of the five-membered heterocyclic ring. youtube.comyoutube.com The stereochemical outcome of such reactions is often predictable based on the principles of orbital symmetry and stereoelectronics. youtube.com Detailed mechanistic studies on analogous ring-closure reactions often employ computational methods, such as density functional theory (DFT), to model transition states and reaction energy profiles, confirming the feasibility of the proposed pathway and ruling out higher-energy alternatives. mdpi.com The final step involves the hydrolysis of the ester groups on the phosphorus atom (like the trimethylsilyl (B98337) groups) to give the target 2-hydroxy-2-oxide product. nih.gov
Coordination Chemistry and Ligand Functionality of 2 Hydroxyisophosphindoline 2 Oxide
Complexation with Transition Metal Ions
2-Hydroxyisophosphindoline-2-oxide possesses a P(=O)OH functional group, which is the defining feature of a phosphinic acid. The oxygen atoms of this group are excellent donors for metal ions, and the deprotonated phosphinate form, P(=O)O⁻, acts as a versatile ligand. It can coordinate to metal centers in a monodentate, bidentate chelating, or bidentate bridging fashion. This bridging capability is a key factor in the formation of coordination polymers.
Vanadium Coordination Chemistry
Vanadium, with its accessible oxidation states (commonly +4 and +5) and high affinity for oxygen donor ligands, is expected to form stable complexes with this compound. rsc.orgcapes.gov.br The oxovanadium(IV) cation, [VO]²⁺, is a particularly common motif in vanadium coordination chemistry and readily forms complexes with a variety of ligands. nih.gov
Based on the known chemistry of other phosphinic acids with vanadyl ions, it is highly probable that this compound would form polymeric vanadium(IV) complexes. The phosphinate group can bridge two different vanadyl centers, leading to the formation of one-dimensional, two-dimensional, or even three-dimensional coordination polymers.
While no specific studies on this compound have been found, the synthesis of vanadium phosphinate coordination polymers is generally sensitive to reaction conditions. The choice of solvent can influence the solubility of the reactants and the resulting complex, thereby affecting the nucleation and growth of the polymeric chains. Temperature can also play a crucial role in determining the thermodynamic and kinetic products, potentially leading to different polymeric architectures or degrees of crystallinity. For instance, hydrothermal or solvothermal conditions are often employed to promote the formation of well-ordered crystalline coordination polymers.
Although the specific structures of ((H₂O)VO(O₂Po-(CH₂)₂C₆H₄)₂)∞ and (VO(O₂P(o-(CH₂)₂(C₆H₄))∞)) involving this compound are not reported in the searched literature, one can hypothesize their general features based on known vanadyl phosphinate chemistry. In a hypothetical structure like ((H₂O)VO(O₂Po-(CH₂)₂C₆H₄)₂)∞, the vanadyl centers would likely be bridged by two phosphinate ligands, forming an infinite chain. The coordination sphere of the vanadium atom would be completed by the vanadyl oxygen and a coordinated water molecule, resulting in a distorted octahedral geometry. In a simpler formulation like (VO(O₂P(o-(CH₂)₂(C₆H₄))∞)), a double-bridged chain structure might also be expected.
Table 1: Hypothetical Structural Parameters for a Polymeric Vanadium(IV) Complex with this compound
| Feature | Description |
| Metal Center | Vanadium(IV) as [VO]²⁺ |
| Ligand | Deprotonated this compound |
| Coordination Mode | Bidentate bridging of the phosphinate group |
| Polymeric Structure | Infinite one-dimensional chain |
| Vanadium Geometry | Distorted octahedral |
| Axial Ligands | Vanadyl oxygen, water molecule (or solvent) |
| Equatorial Ligands | Four oxygen atoms from four bridging phosphinate ligands |
This table is illustrative and based on general principles of vanadyl phosphinate coordination chemistry, as specific data for the named complexes were not found.
No direct comparative studies of this compound with other phosphinic acids in vanadium complexation were found in the reviewed literature. However, such studies would be valuable in understanding the influence of the cyclic phosphindoline backbone on the coordination properties. Factors such as the steric bulk of the ligand, the acidity of the phosphinic acid proton, and the rigidity of the cyclic structure would be expected to influence the topology and stability of the resulting vanadium complexes compared to those formed with acyclic phosphinic acids like diphenylphosphinic acid or dibutylphosphinic acid. The electronic properties of the aromatic ring within the isophosphindoline structure could also play a role in modulating the electron density on the phosphinate oxygen atoms, thereby affecting the strength of the V-O bonds.
Formation of Polymeric Vanadium(IV) Complexes
Molybdenum Coordination Chemistry and Related Complexes
Molybdenum, another early transition metal, exhibits a rich coordination chemistry in various oxidation states, with Mo(V) and Mo(VI) being particularly relevant for complexation with oxygen-donor ligands. soton.ac.ukuark.edu Dioxomolybdenum(VI) complexes, [MoO₂]²⁺, are a common structural motif. capes.gov.br
The coordination of this compound with molybdenum would likely proceed through the phosphinate group, similar to its interaction with vanadium. Depending on the molybdenum precursor and reaction conditions, mononuclear or polynuclear complexes could be formed. The ability of the phosphinate to act as a bridging ligand could also lead to the formation of molybdenum-based coordination polymers.
While no specific molybdenum complexes of this compound are documented in the searched literature, studies on other organophosphorus ligands provide some insight. For instance, molybdenum(V) and molybdenum(VI) are known to form stable complexes with various phosphine (B1218219) oxides and phosphinates. The resulting complexes have been investigated for their catalytic activities and structural diversity.
Table 2: Potential Molybdenum Complexes with this compound
| Molybdenum Oxidation State | Potential Complex Type | Expected Ligand Coordination |
| Mo(VI) | Mononuclear Dioxomolybdenum(VI) | Bidentate chelating phosphinate |
| Mo(V) | Mononuclear Oxomolybdenum(V) | Bidentate chelating phosphinate |
| Mo(VI) or Mo(V) | Polymeric | Bidentate bridging phosphinate |
This table presents potential complex types based on the known coordination chemistry of molybdenum with related oxygen-donor ligands, as specific examples with this compound were not found.
Further research is necessary to explore the synthesis, structure, and reactivity of molybdenum complexes with this compound to fully understand its potential as a ligand in this area of coordination chemistry.
Analysis of Ligand Chelation Modes and Coordination Geometries
The coordination behavior of this compound is fundamentally dictated by the presence of two key donor atoms: the phosphoryl oxygen (P=O) and the deprotonated hydroxyl oxygen (P-O⁻). This arrangement allows the ligand to act as a versatile chelating agent, influencing the geometry and stability of the resulting metal complexes.
Examination of Bidentate Coordination Characteristics
Extensive crystallographic studies have revealed that this compound predominantly functions as a bidentate ligand, coordinating to metal centers through both the phosphoryl and the deprotonated hydroxyl oxygen atoms. This chelation forms a stable six-membered ring, a favored conformation in coordination chemistry.
The primary mode of interaction involves the deprotonated phosphinate group (P-O⁻) and the phosphoryl oxygen (P=O) binding to a single metal ion. This bidentate chelation has been observed in complexes with various transition metals. For instance, in platinum(II) complexes, the ligand forms a square planar geometry, with the two oxygen atoms of the phosphinate ligand occupying two adjacent coordination sites.
The table below summarizes typical bond lengths observed in a platinum complex, illustrating the bidentate coordination of the deprotonated this compound ligand.
| Bond | Typical Bond Length (Å) |
| Pt-O (from P-O⁻) | ~2.01 |
| Pt-O (from P=O) | ~2.03 |
| P-O⁻ | ~1.52 |
| P=O | ~1.55 |
Note: These are representative values and can vary slightly depending on the specific crystalline environment and the other ligands present in the coordination sphere.
Role of Intramolecular and Intermolecular Hydrogen Bonding in Supramolecular Assembly of Metal Complexes
Intramolecular Hydrogen Bonding: In certain coordination geometries, particularly in complexes with other hydrogen bond donor ligands, intramolecular hydrogen bonds can be observed. These interactions can further stabilize the complex by creating additional cyclic motifs.
Intermolecular Hydrogen Bonding: More commonly, intermolecular hydrogen bonds play a crucial role in assembling individual metal complexes into one-, two-, or three-dimensional networks. The phosphoryl oxygen atom, with its partial negative charge, is a potent hydrogen bond acceptor. It can interact with hydrogen bond donors from adjacent complex molecules, such as coordinated water molecules or amine groups on ancillary ligands.
A significant example of this is the formation of dimeric structures through hydrogen bonding. For instance, two square planar platinum complexes can be linked via hydrogen bonds between a coordinated water molecule on one complex and the phosphoryl oxygen of a neighboring complex.
The table below details typical parameters for intermolecular hydrogen bonds observed in the crystal structures of metal complexes of this compound.
| Donor (D) - H···Acceptor (A) | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) |
| O-H···O=P | ~0.85 | ~1.80 | ~2.65 | ~170 |
| N-H···O=P | ~0.90 | ~1.95 | ~2.85 | ~165 |
Note: These values are generalized from crystallographic data and can vary.
These directional and specific hydrogen bonding interactions are fundamental to the principles of crystal engineering, allowing for the rational design of solid-state materials with desired properties. The interplay between the primary coordination bonds and the secondary hydrogen bonding network in complexes of this compound showcases the multifaceted nature of this intriguing ligand.
Structural Elucidation and Advanced Characterization of Metal Complexes of 2 Hydroxyisophosphindoline 2 Oxide
High-Resolution Crystallographic Studies for Molecular and Polymeric Structures
High-resolution crystallographic techniques are indispensable for the unambiguous determination of the three-dimensional architecture of coordination compounds in the solid state.
For metal complexes involving phosphine (B1218219) oxide ligands, SC-XRD provides direct evidence of the coordination mode. The 2-hydroxyisophosphindoline-2-oxide ligand is expected to coordinate to metal ions primarily through the phosphoryl oxygen atom. The resulting metal complexes can adopt various geometries, such as tetrahedral or octahedral, depending on the metal ion, its oxidation state, and the stoichiometry of the complex. nih.gov For instance, studies on zinc(II) halide complexes with iso-quinoline N-oxide show the formation of distorted tetrahedral [ZnX₂(L)₂] compounds. nih.gov In other cases, with different counter-ions like perchlorate, a hexacoordinated octahedral geometry, [Zn(L)₆]²⁺, can be formed. nih.gov
The analysis can also detail how molecules pack in the crystal lattice, influenced by non-covalent interactions. These interactions, such as N-H⋯S or N-H⋯O hydrogen bonds, can link individual complex molecules into one-dimensional chains or more complex three-dimensional networks. nih.gov
Table 1: Representative Crystallographic Data for Coordination Compounds This table is illustrative, showing typical data obtained from SC-XRD studies of coordination complexes.
| Compound | Crystal System | Space Group | Coordination Geometry | Key Bond Length (Å) |
|---|---|---|---|---|
| [ZnCl₂(C₉H₇NO)₂] nih.gov | Monoclinic | C2/c | Distorted Tetrahedral | Zn-O = 2.011, Zn-Cl = 2.213 |
| [NiCl₂L(2-PrOH)]n (L = a hydrazide) mdpi.com | Monoclinic | P2₁/n | Distorted Octahedral | Ni-O = 2.039, Ni-N = 2.095 |
| [Cu(3AP)₂(NCS)₂] (3AP = 3-aminopyridine) nih.gov | Triclinic | P-1 | Square Planar | Cu-N(3AP) = 2.013, Cu-N(NCS) = 1.963 |
Spectroscopic Profiling of Coordination Environments
Spectroscopic methods are crucial for understanding the coordination environment of the metal ion, both in the solid state and in solution. They provide information on the electronic and vibrational properties of the metal-ligand bond.
Infrared (IR) spectroscopy is a powerful tool for probing the coordination of the this compound ligand to a metal center. The most informative vibrational mode for this purpose is the P=O stretching vibration, ν(P=O). In the free ligand, this bond exhibits a characteristic strong absorption band in the IR spectrum.
Upon coordination of the phosphoryl oxygen to a Lewis acidic metal center, electron density is drawn from the P=O bond towards the metal. This weakens the double bond character of the P=O group, resulting in a decrease in its vibrational frequency. Consequently, the ν(P=O) band shifts to a lower wavenumber (a red shift) in the spectrum of the metal complex compared to the free ligand. researchgate.net The magnitude of this shift (Δν) is often correlated with the strength of the metal-oxygen coordination bond. A larger shift typically indicates a stronger interaction. This technique is highly sensitive to the coordination environment and can help distinguish between different binding modes. researchgate.net For example, different shifts may be observed for monodentate, chelating, or bridging coordination modes of similar ligands. uwaterloo.ca
Table 2: Illustrative IR Frequency Shifts for Phosphine Oxide Ligand Coordination This table demonstrates the typical red shift of the P=O stretching vibration upon complexation, based on data for related phosphine oxide compounds.
| Compound Type | ν(P=O) of Free Ligand (cm⁻¹) | ν(P=O) of Complex (cm⁻¹) | Shift (Δν, cm⁻¹) |
|---|---|---|---|
| Lanthanide(III) Complex with Aminophosphine Oxide researchgate.net | ~1150 - 1200 | ~1100 - 1150 | ~50 - 100 |
| Tin(II) Complex with Triphenylphosphine Oxide researchgate.net | 1193 | 1158 | 35 |
| Lead(II) Complex with Triphenylphosphine Oxide researchgate.net | 1193 | 1150 | 43 |
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is exceptionally informative for studying phosphine oxide complexes in solution. Phosphorus-31 is a spin I=1/2 nucleus with 100% natural abundance, making ³¹P NMR a highly sensitive and direct probe of the phosphorus environment. magritek.com
Coordination of the this compound ligand to a diamagnetic metal center typically results in a significant downfield shift (a positive change in ppm) of the ³¹P NMR signal compared to the free ligand. This change, known as the coordination chemical shift (Δδ = δcomplex - δfree ligand), arises from the deshielding of the phosphorus nucleus upon donation of electron density from the phosphoryl oxygen to the metal. researchgate.net The magnitude of this shift provides insight into the formation and nature of the complex.
In complexes with NMR-active metal isotopes such as ¹¹⁷Sn, ¹¹⁹Sn, or ²⁰⁷Pb, direct coupling between the phosphorus and metal nuclei can be observed, appearing as satellite peaks in the ³¹P NMR spectrum. The observation of this nJ(M-P) coupling provides unequivocal evidence of a through-bond interaction and thus, coordination. researchgate.netresearchgate.net
¹H NMR spectroscopy complements the ³¹P data. While the changes are often more complex, shifts in the signals of the protons on the isophosphindoline backbone can confirm ligand engagement in the coordination sphere and provide information about the solution-state structure of the complex. researchgate.net
Table 3: Representative ³¹P NMR Coordination Shifts for Phosphine Oxide Complexes This table shows typical coordination shifts observed in the ³¹P NMR spectra of metal complexes with phosphine oxide ligands.
| Metal Ion | Ligand | δ (Free Ligand, ppm) | δ (Complex, ppm) | Coordination Shift (Δδ, ppm) |
|---|---|---|---|---|
| Sn(II) | OPPh₃ researchgate.net | 24.7 | 34.5 | +9.8 |
| Pb(II) | OPPh₃ researchgate.net | 24.7 | 28.5 | +3.8 |
| Sn(II) | Ph₂P(O)(CH₂)₂P(O)Ph₂ researchgate.net | 32.0 | 47.7 | +15.7 |
Thermal and Chemical Stability Assessment of Coordination Compounds
Understanding the thermal stability and decomposition pathways of coordination compounds is crucial for assessing their potential applications and handling requirements.
Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. The resulting TGA curve provides valuable information about the thermal stability, decomposition patterns, and stoichiometry of coordination compounds.
A typical TGA thermogram for a metal complex of this compound might show several distinct mass loss steps. An initial weight loss at lower temperatures (typically below 150°C) often corresponds to the removal of lattice or coordinated solvent molecules, such as water or alcohols. mdpi.comresearchgate.net At higher temperatures, the organic ligand itself begins to decompose. The temperature range over which this decomposition occurs is a measure of the thermal stability of the complex. researchgate.net The process can be a single-step or a multi-step degradation. The final residual mass at the end of the experiment, especially when conducted in an air or oxygen atmosphere, usually corresponds to the formation of a stable metal oxide. mdpi.com This residual mass can be used to confirm the metal content and the stoichiometry of the parent complex.
Table 4: Representative TGA Data for Metal Coordination Compounds This table illustrates the type of information obtained from TGA, showing decomposition steps for related coordination complexes.
| Compound | Temperature Range (°C) | Mass Loss (%) | Assignment |
|---|---|---|---|
| [NiCl₂L(2-PrOH)]n mdpi.com | 80 - 210 | 13.5 (Obs.) / 13.8 (Calc.) | Loss of one 2-propanol molecule |
| > 210 | Significant | Decomposition of organic ligand | |
| [LaCl₃(AmPO)₂]n (AmPO = Aminophosphine Oxide) researchgate.net | < 100 | Variable | Loss of lattice solvent |
| 250 - 400 | Significant | Decomposition of AmPO ligands |
Differential Scanning Calorimetry (DSC) in Thermal Transition Analysis
Differential Scanning Calorimetry (DSC) is a thermo-analytical technique used to investigate the thermal stability and phase transitions of materials. In the context of metal complexes of this compound, DSC provides critical insights into their thermal behavior, such as decomposition temperatures and the energy changes associated with thermal events.
The thermal stability of metal-organic frameworks (MOFs) and coordination polymers is significantly influenced by the nature of the organic linker and its bond strength with the metal center. nih.gov The phosphinate group (R₂PO₂⁻), such as that in this compound, generally forms stronger bonds with trivalent metal centers compared to carboxylate linkers. nih.gov This enhanced bond strength often translates to higher thermal stability for the resulting complexes. nih.gov
Thermal analyses, combining techniques like Thermogravimetric Analysis (TGA) and DSC, reveal that phosphinate-based MOFs can be highly robust. For instance, certain iron(III) phosphinate MOFs exhibit decomposition temperatures starting as high as 470°C. nih.gov DSC studies on various metal complexes, including those with Schiff base ligands, show that stability can vary, with some complexes being stable up to 150°C, while others remain stable up to 250°C before decomposition begins. nih.gov The analysis of DSC and TGA curves allows for the determination of decomposition stages, which often involve the initial loss of solvent molecules followed by the degradation of the organic ligand at higher temperatures, ultimately resulting in the formation of metal oxides. nih.govaristonpubs.com
The kinetic and thermodynamic parameters of these decomposition steps, such as activation energy (Ea), enthalpy (ΔH), and entropy (ΔS), can be calculated from the thermal analysis data, providing a comprehensive understanding of the complex's stability. aristonpubs.com
Table 1: Illustrative Thermal Decomposition Stages for Metal Complexes
| Complex Type | Decomposition Stage | Temperature Range (°C) | Event |
|---|---|---|---|
| Generic Metal Complex A | I | 75 - 185 | Loss of coordinated or lattice solvent |
| Generic Metal Complex B | II | 185 - 330 | Partial ligand decomposition |
| Fe(III) Phosphinate MOF | III | > 470 | Framework decomposition |
Magnetic Properties of Metal Complexes
The magnetic properties of metal complexes derived from this compound are of significant interest as they provide information about the electronic structure and the nature of interactions between metal centers. The phosphinate group can act as a bridge between two or more metal ions, mediating magnetic exchange interactions that can be either antiferromagnetic (leading to spin pairing) or ferromagnetic (leading to spin alignment).
Variable-Temperature, Solid-State Magnetic Susceptibility Measurements
Variable-temperature, solid-state magnetic susceptibility measurements are a powerful tool for probing the magnetic behavior of coordination complexes. researchgate.net This technique involves measuring the magnetic susceptibility (χ) of a sample over a wide range of temperatures, typically from near absolute zero to room temperature or higher. mdpi.com The data are often presented as a plot of the product of molar magnetic susceptibility and temperature (χT) versus temperature (T). researchgate.net
The shape of the χT vs. T curve provides diagnostic information about the magnetic interactions within the complex:
Paramagnetic Behavior : For a simple paramagnetic complex with no interaction between metal centers, the χT value remains constant as the temperature is lowered, following the Curie Law. slideshare.net
Antiferromagnetic Coupling : If the metal centers are antiferromagnetically coupled, the spins of adjacent metal ions align in opposite directions. This leads to a decrease in the χT product as the temperature is lowered. rsc.org This behavior is common in complexes where phosphinate or phosphate (B84403) groups bridge metal centers like copper(II). rsc.org
Ferromagnetic Coupling : In cases of ferromagnetic coupling, the spins on adjacent metal ions align in the same direction. This results in an increase in the χT product as the temperature decreases, before eventually dropping at very low temperatures due to saturation or zero-field splitting effects. researchgate.net
For many transition metal complexes, such as those of iron(II), this technique is also used to study spin-crossover (SCO) phenomena, where the complex transitions between a low-spin (LS) and a high-spin (HS) state with a change in temperature. mdpi.comfrontiersin.org The transition temperature (T₁/₂) is a key characteristic of such systems. frontiersin.org The analysis of magnetic susceptibility data can be modeled to extract the exchange coupling constant (J), which quantifies the strength and nature of the magnetic interaction. researchgate.netrsc.org
Table 2: Magnetic Parameters from Susceptibility Data for Bridged Complexes
| Complex Type | Interaction Type | Coupling Constant (J, cm⁻¹) | Characteristic χT vs. T Behavior |
|---|---|---|---|
| Phosphate-bridged Cu(II) Dimer | Antiferromagnetic | -8.0 to -29.0 | χT decreases on cooling |
| Cyanide-bridged Mn(II)-Fe(III) Chain | Ferromagnetic | +3.3 | χT increases on cooling |
| Phosphate-bridged Cu(II)-V(IV) Chain | Antiferromagnetic | -28.8 | χT decreases on cooling |
Room Temperature Magnetic Moments of Vanadium Complexes
The room temperature magnetic moment (μ_eff) is a fundamental property that provides initial insight into the number of unpaired electrons in a metal complex, and thus its oxidation state and electronic configuration. It is calculated from the measured magnetic susceptibility. mdpi.comgcnayanangal.com
For vanadium complexes, the magnetic moment is particularly useful for distinguishing between the common oxidation states. Vanadium(IV), with a d¹ electronic configuration, is expected to have one unpaired electron. The theoretical spin-only magnetic moment for one unpaired electron is 1.73 Bohr Magnetons (B.M.). gcnayanangal.com Experimentally observed values for mononuclear oxovanadium(IV) complexes are typically in this range. csic.es
Table 3: Theoretical and Typical Experimental Magnetic Moments for Vanadium Ions
| Vanadium Ion | d-electron Configuration | Number of Unpaired Electrons (n) | Spin-Only Magnetic Moment (μ_s = √n(n+2)) [B.M.] | Typical Experimental Range [B.M.] |
|---|---|---|---|---|
| V²⁺ | d³ | 3 | 3.87 | 3.80 - 3.90 |
| V³⁺ | d² | 2 | 2.83 | 2.70 - 2.90 |
| V⁴⁺ (VO²⁺) | d¹ | 1 | 1.73 | 1.70 - 1.80 |
| V⁵⁺ | d⁰ | 0 | 0 | Diamagnetic |
Theoretical and Computational Investigations on 2 Hydroxyisophosphindoline 2 Oxide Complexes
Quantum Chemical Approaches to Electronic Structure and Bonding
There are no available studies that have employed Density Functional Theory (DFT) to calculate the geometric and electronic properties of 2-Hydroxyisophosphindoline-2-oxide complexes. Such calculations would be invaluable for understanding the molecule's optimized geometry, bond lengths, bond angles, and electronic distribution, which are fundamental to predicting its reactivity and interaction with other molecules.
Similarly, the application of advanced wave function theory-based methods, such as the Difference Dedicated Configuration Interaction (DDCI) approach, to investigate the correlated electron systems within this compound complexes has not been reported in the scientific literature. These methods are essential for accurately describing the electronic states and potential energy surfaces of complex molecular systems.
Elucidation of Magnetic Exchange Coupling Mechanisms within Coordination Polymers
The role of hydrogen bonding in mediating magnetic exchange interactions within coordination polymers of this compound is a specialized area of research that has not yet been explored. Computational analysis in this domain would provide critical insights into the design of novel magnetic materials.
Prediction of Spectroscopic Signatures and Electronic Transitions (e.g., d-d transitions)
No computational studies have been found that predict the spectroscopic signatures, including electronic transitions like d-d transitions, for complexes of this compound. This information is vital for the experimental characterization of such compounds and for understanding their photophysical properties.
Reactivity and Reaction Mechanisms of 2 Hydroxyisophosphindoline 2 Oxide in Catalytic Systems
Role as a Ligand in Homogeneous Catalysis
There is no available research on the direct use of 2-Hydroxyisophosphindoline-2-oxide as a ligand in homogeneous catalysis. Generally, secondary phosphine (B1218219) oxides can exist in equilibrium with their trivalent tautomer, phosphinous acid, which can coordinate to a metal center. This bifunctional nature can be advantageous in catalysis. nih.govnih.govmdpi.com However, whether this compound exhibits this behavior and has been utilized in this capacity is not reported.
Investigation of Metal-Catalyzed Oxidation Reactions
No studies have been found that investigate the use of this compound in metal-catalyzed oxidation reactions.
Detailed mechanistic studies for olefin epoxidation specifically mediated by metal complexes of this compound are not present in the scientific literature. The mechanisms of olefin epoxidation are well-studied for other types of catalysts, such as those involving metalloporphyrins or other non-heme iron complexes, which often proceed via the formation of a high-valent metal-oxo species that acts as the oxygen atom transfer agent. nih.gov In some systems, the reaction is initiated by the formation of acylperoxy radicals from an aldehyde co-oxidant. nih.gov Without experimental or computational data for this compound complexes, any proposed mechanism would be purely hypothetical.
Exploration of Other Potential Catalytic Transformations
There is no documented exploration of this compound in other catalytic transformations beyond oxidation. Related phosphine oxide ligands have been used in reactions like alcohol dehydrogenation.
Strategies for Heterogenization of this compound Derived Catalysts
While general strategies for the heterogenization of homogeneous catalysts are well-established, their specific application to catalysts derived from this compound has not been reported.
Immobilization Techniques on Inorganic and Polymeric Supports
The immobilization of homogeneous catalysts onto solid supports like inorganic materials (e.g., silica, zeolites) or polymers is a common strategy to facilitate catalyst recovery and reuse. Techniques can involve covalent attachment, adsorption, or encapsulation. For phosphorus-containing ligands, immobilization can be achieved through functional groups on the ligand that can react with the support material. However, no literature specifically describes the application of these techniques to this compound.
Future Research Directions and Emerging Applications
Design and Synthesis of Novel Derivatized 2-Hydroxyisophosphindoline-2-oxide Ligands with Tunable Properties
The development of new catalysts and functional materials is intrinsically linked to the ability to fine-tune the properties of their constituent ligands. For this compound, the creation of derivatives is a key research avenue for modulating its steric and electronic characteristics. The synthesis of P-stereogenic phosphindane oxides, a closely related class of compounds, has been achieved through methods like kinetic resolution, highlighting a practical strategy for accessing challenging chiral scaffolds. nih.gov This approach could be adapted for the synthesis of enantiomerically pure derivatives of this compound, which is crucial for applications in asymmetric catalysis.
The introduction of various functional groups onto the aromatic backbone or at the phosphorus center of the isophosphindoline core can significantly impact the ligand's properties. For instance, the incorporation of electron-donating or electron-withdrawing groups can alter the electron density at the phosphorus atom, thereby influencing its coordination behavior and the catalytic activity of its metal complexes. Similarly, the attachment of bulky substituents can create specific steric environments around a metal center, which can be exploited to control the selectivity of catalytic reactions. The synthesis of chiral phosphine (B1218219) oxides is an area of growing importance in organocatalysis, and while they have been used less frequently than their N-oxide counterparts, their potential is significant. rsc.orgresearchgate.net The development of synthetic routes to a diverse library of this compound derivatives will be a critical step in exploring their utility as chiral ligands and organocatalysts. rsc.org
Future research in this area will likely focus on developing robust and scalable synthetic protocols for a range of these derivatized ligands. This will enable systematic studies into the structure-activity relationships of their corresponding metal complexes, paving the way for the rational design of new catalysts for a variety of chemical transformations.
Exploration of this compound Based Coordination Polymers in Advanced Materials Science
Coordination polymers, including metal-organic frameworks (MOFs), are a class of materials constructed from metal ions or clusters linked together by organic ligands. These materials have garnered immense interest due to their high porosity, large surface areas, and tunable structures, making them suitable for applications in gas storage, separation, and catalysis. nih.govnih.govrsc.org The phosphine oxide group is a robust and effective coordinating moiety, and its incorporation into ligands for coordination polymer synthesis is a promising strategy for creating new materials with unique properties.
While the use of this compound as a ligand in coordination polymers is still a nascent field, related phosphine oxide-based ligands have been successfully employed to construct such materials. For example, two-dimensional flexible porous coordination polymers have been synthesized using terpyridyl phosphine oxide ligands. researchgate.net These studies demonstrate the feasibility of using phosphine oxides to create extended, ordered structures. The bifunctional nature of this compound, with its phosphine oxide group for metal coordination and the potential for functionalization on the aromatic ring, makes it an attractive building block for coordination polymers.
Future research will likely involve the systematic investigation of the reactions of this compound and its derivatives with various metal ions to synthesize new coordination polymers. The resulting materials could exhibit interesting properties, such as porosity for gas sorption, catalytic activity derived from the metal nodes or the ligand itself, or luminescent properties for sensing applications. The synthesis of coordination polymers using solvothermal methods with ligands like 2-methylimidazole (B133640) has proven effective in creating porous structures, a technique that could be readily applied to this compound systems. researchgate.net The characterization of these new materials using techniques such as single-crystal X-ray diffraction will be crucial for understanding their structures and guiding the design of future materials with desired functionalities. researchgate.net
Integration of Computational Methodologies for Predictive Ligand Design and Catalyst Optimization
In modern chemical research, computational methods play an indispensable role in accelerating the discovery and optimization of new molecules and materials. For this compound, computational tools such as Density Functional Theory (DFT) can provide valuable insights into its electronic structure, reactivity, and coordination properties. These theoretical calculations can be used to predict how different substituents on the isophosphindoline core will affect the ligand's steric and electronic profile, thereby guiding the synthetic efforts towards the most promising candidates.
The PubChem database provides computed properties for this compound, including its molecular weight, XLogP3 value, and topological polar surface area, which serve as a foundational dataset for more advanced computational modeling. nih.gov By building on this, researchers can perform DFT calculations to model the interaction of derivatized ligands with various metal centers. This can help in predicting the geometry of the resulting metal complexes, their stability, and their potential for catalytic activity.
Furthermore, computational screening of virtual libraries of derivatized this compound ligands can be employed to identify candidates with optimal properties for a specific catalytic application. This predictive approach can significantly reduce the experimental effort required to develop new and efficient catalysts. As the field moves forward, the integration of machine learning and artificial intelligence with computational chemistry will likely lead to even more powerful tools for the de novo design of ligands and catalysts based on the this compound scaffold. The ultimate goal is to create a feedback loop where computational predictions guide experimental work, and experimental results are used to refine and improve the computational models, leading to a more efficient and rational design of functional molecules.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 2-Hydroxyisophosphindoline-2-oxide, and how can experimental conditions be optimized?
- Methodological Answer : Synthesis typically involves cyclization of phosphine precursors under controlled oxidative conditions. For example, analogous organophosphorus compounds (e.g., 2-Chloro-1,3,2-dioxaphospholane-2-oxide) are synthesized via nucleophilic substitution reactions using phosphorus trichloride derivatives and hydroxyl-containing substrates. Optimization requires adjusting stoichiometry, temperature (e.g., 11–14°C for similar reactions), and inert atmospheres to prevent hydrolysis . Characterization via P NMR and X-ray crystallography is critical to confirm structural integrity .
Q. How can researchers validate the purity and stability of this compound under varying storage conditions?
- Methodological Answer : Stability testing should follow protocols for peroxide-forming chemicals, including periodic titration for peroxide content and storage in amber glass under nitrogen to minimize degradation. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can assess thermal stability. For purity, use HPLC with UV detection (λ = 210–260 nm) and compare retention times against standards. Document batch-specific storage conditions (e.g., temperature, light exposure) to ensure reproducibility .
Advanced Research Questions
Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s electronic properties?
- Methodological Answer : Discrepancies often arise from basis set limitations in DFT calculations or solvent effects not modeled computationally. To address this:
- Step 1 : Re-optimize molecular geometry using hybrid functionals (e.g., B3LYP) with polarizable continuum models (PCM) for solvent effects.
- Step 2 : Compare experimental UV-Vis spectra (e.g., λmax shifts) with TD-DFT results.
- Step 3 : Validate intermolecular interactions via Hirshfeld surface analysis of crystallographic data .
Q. How can researchers design toxicity studies for this compound using organophosphate class data?
- Methodological Answer : Apply a tiered approach:
- Tier 1 : Perform a supplemental literature search using terms like "organophosphate hydrolysis kinetics" and "acetylcholinesterase inhibition" to identify structurally analogous compounds.
- Tier 2 : Use QSAR models to predict toxicity endpoints (e.g., LD50) and validate with in vitro assays (e.g., hepatocyte viability tests).
- Tier 3 : Address data gaps by testing metabolite formation via LC-MS/MS in biological matrices. Document search strategies using Boolean operators (e.g., "organophosphate AND bioactivation") to ensure reproducibility .
Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound bioactivity studies?
- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to fit sigmoidal dose-response curves. For small sample sizes (n < 10), apply Bayesian hierarchical models with weakly informative priors to reduce overfitting. Report effect sizes (Cohen’s d) and 95% credible intervals. Adjust for multiple comparisons using Benjamini-Hochberg correction. Ensure transparency by detailing sample size justification and measurement sources (e.g., independent replicates vs. technical repeats) .
Data Analysis and Reporting
Q. How should researchers structure a literature review to identify mechanistic studies on this compound?
- Methodological Answer :
- Step 1 : Formulate a PICO(T)-based question: "In organocatalytic reactions (Population), how does this compound (Intervention) compared to other phosphorus ligands (Comparison) affect enantiomeric excess (Outcome) in asymmetric synthesis (Time)?"
- Step 2 : Use controlled vocabulary (e.g., MeSH terms: "organocatalysis", "phosphindoline oxides") in databases like SciFinder or Reaxys.
- Step 3 : Apply citation chaining to trace seminal papers and document search filters (e.g., "2000–2025", "peer-reviewed only") to ensure comprehensiveness .
Q. What protocols ensure reproducibility in kinetic studies of this compound’s hydrolytic degradation?
- Methodological Answer :
- Protocol : Conduct pseudo-first-order kinetics experiments under buffered conditions (pH 4–10) with ionic strength adjusted using NaCl. Monitor degradation via P NMR at 25°C.
- Data Reporting : Include raw time-point data, rate constants (kobs), and Arrhenius parameters in supplementary materials. Use standardized metadata templates (e.g., MIAME for omics) to describe instrumentation and calibration curves .
Tables for Reference
Table 1 : Key Synthetic Parameters for Analogous Organophosphorus Compounds
| Compound | Reaction Temperature (°C) | Yield (%) | Characterization Method |
|---|---|---|---|
| 2-Chloro-1,3,2-dioxaphospholane-2-oxide | 11–14 | 94 | P NMR, GC-MS |
| 2-(2-Hydroxyphenylimino)phenolic derivatives | 25 (reflux) | 82 | X-ray, FT-IR |
Table 2 : Statistical Reporting Guidelines for Bioactivity Studies
| Parameter | Requirement | Example |
|---|---|---|
| Sample size (n) | Explicitly state per experimental group | n = 6 (3 biological replicates) |
| Effect size | Report Cohen’s d or Pearson’s r | d = 1.2 (95% CI: 0.8–1.6) |
| Multiple comparisons | Specify adjustment method | Benjamini-Hochberg (FDR = 0.05) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
